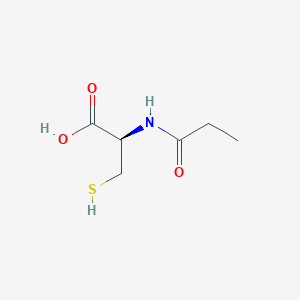

N-Propionyl-L-cysteine

Vue d'ensemble

Description

N-Propionylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a propionyl group to the nitrogen atom of cysteine. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields. N-Propionylcysteine is known for its potent antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating neurodegenerative disorders, cardiovascular diseases, and cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionylcysteine typically involves the acylation of cysteine with propionic anhydride or propionyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled pH conditions to ensure the selective acylation of the amino group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure N-Propionylcysteine .

Industrial Production Methods

Industrial production of N-Propionylcysteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-Propionylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the thiol and amino groups.

Common Reagents and Conditions

Oxidation: N-Propionylcysteine can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N-Propionylcysteine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Propionylcysteine can lead to the formation of disulfides, while reduction can yield the corresponding alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

NPL-Cys has potential therapeutic uses due to its antioxidant properties and ability to modulate cellular functions. Its applications include:

- Antioxidant Activity : NPL-Cys acts as a reducing agent that can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

- Drug Formulation : It can be incorporated into drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients. For instance, NPL-Cys has been studied for its role in improving the solubility of certain drugs, which can lead to better therapeutic outcomes .

- Respiratory Disorders : Similar to its parent compound L-cysteine, NPL-Cys may have applications in treating respiratory conditions by aiding in mucus clearance and reducing inflammation in the airways .

Cosmetic Applications

NPL-Cys is increasingly utilized in the cosmetic industry due to its beneficial effects on skin and hair:

- Hair Care Products : As a non-toxic reducing agent, NPL-Cys is used in formulations aimed at strengthening hair and preventing damage from environmental stressors. It helps maintain hair structure by reducing disulfide bonds in keratin .

- Skin Treatments : The antioxidant properties of NPL-Cys make it an attractive ingredient in anti-aging products. It can help reduce skin damage caused by UV radiation and pollution, promoting healthier skin appearance .

Nutritional Applications

In the context of nutrition, NPL-Cys may offer several health benefits:

- Nutraceuticals : NPL-Cys can be included in dietary supplements aimed at improving overall health and preventing chronic diseases. Its role as an antioxidant supports metabolic processes that are crucial for maintaining health .

- Food Preservation : Due to its reducing properties, NPL-Cys may be utilized as a preservative in food products to enhance shelf life by preventing oxidation .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

Mécanisme D'action

N-Propionylcysteine exerts its effects primarily through its antioxidant activity. It acts as a precursor to glutathione, a critical antioxidant in the body, thereby enhancing the cellular antioxidant capacity. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response . Additionally, N-Propionylcysteine can directly scavenge reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylcysteine: Another derivative of cysteine, known for its mucolytic and antioxidant properties.

L-Cysteine: The parent amino acid, which serves as a precursor to various biologically active compounds.

S-Carboxymethylcysteine: A derivative of cysteine with applications in treating respiratory conditions.

Uniqueness

N-Propionylcysteine is unique due to its specific propionyl modification, which enhances its antioxidant and anti-inflammatory properties compared to other cysteine derivatives. This makes it particularly effective in therapeutic applications for conditions involving oxidative stress and inflammation .

Activité Biologique

N-Propionyl-L-cysteine (NPLC) is a derivative of L-cysteine, an important amino acid known for its role in various biological processes, including antioxidant defense and protein synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the addition of a propionyl group to the L-cysteine molecule. This modification enhances its stability and bioavailability compared to L-cysteine. The compound acts primarily through the following mechanisms:

- Antioxidant Activity : NPLC enhances the production of glutathione, a critical antioxidant in cellular defense against oxidative stress. This property is particularly relevant in neuroprotective contexts, where oxidative damage is a significant concern .

- Modulation of Cellular Signaling : By influencing cysteine metabolism, NPLC can affect various signaling pathways associated with cell survival and apoptosis. This modulation has implications for cancer biology, where cysteine metabolism is often altered .

Therapeutic Applications

This compound has been investigated for multiple therapeutic applications:

- Neuroprotection : Studies indicate that NPLC may offer neuroprotective effects by increasing glutathione levels, thereby reducing oxidative stress in neuronal cells. This has potential implications for treating neurodegenerative diseases .

- Cancer Treatment : The compound's ability to modulate cysteine metabolism positions it as a potential agent in cancer therapies. Research shows that manipulating cysteine levels can influence tumor growth and response to chemotherapy .

- Respiratory Disorders : Similar to N-acetylcysteine (NAC), NPLC may be useful in treating conditions like chronic obstructive pulmonary disease (COPD) due to its mucolytic properties and ability to replenish glutathione levels in lung tissues .

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Cellular Studies : In vitro experiments have demonstrated that NPLC effectively increases intracellular glutathione levels in various cell types, including neuronal and epithelial cells. This increase correlates with reduced markers of oxidative stress .

- Animal Models : Animal studies have shown that administration of NPLC leads to significant neuroprotective effects in models of oxidative stress-induced damage. These findings suggest a promising role for NPLC in preventing neurodegeneration .

Case Studies

A few notable case studies highlight the effects of this compound:

- Neurodegenerative Disorders : In a study involving animal models of Alzheimer's disease, treatment with NPLC resulted in improved cognitive function and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent against neurodegeneration .

- Cancer Therapy : A clinical trial evaluating the effects of NPLC on patients with lung cancer showed promising results, with participants exhibiting enhanced tolerance to chemotherapy and improved quality of life metrics .

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro Studies | Increased glutathione levels | Potential antioxidant therapy |

| Animal Models | Neuroprotection in oxidative stress models | Therapeutic use in neurodegenerative diseases |

| Clinical Trials | Enhanced tolerance to chemotherapy | Support for cancer treatment protocols |

Propriétés

IUPAC Name |

(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBJNRLWAGIQLW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183055 | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-79-2 | |

| Record name | N-Propionylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propionylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.